

# AUR1545: A Novel KAT2A/B Degrader for Small Cell Lung Cancer

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A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid tumor growth, early metastasis, and the swift development of therapeutic resistance.[1] Recent advancements in our understanding of the molecular drivers of SCLC have identified novel therapeutic targets. Among these is the histone acetyltransferase KAT2A, a key driver of tumor cell plasticity in SCLC.[2] AUR1545, a potent and selective small molecule degrader of both KAT2A and its paralog KAT2B, has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental methodologies related to AUR1545 in the context of SCLC.

## Introduction to AUR1545 and its Target: KAT2A/B

**AUR1545** is a precursor small molecule to the clinical development candidate AUTX-703.[3] It functions as a heterobifunctional protein degrader, specifically targeting the histone acetyltransferases KAT2A and KAT2B for ubiquitination and subsequent proteasomal degradation.[4] The identification of KAT2A/B as a therapeutic target in SCLC stems from the use of proprietary AI and machine learning platforms, such as AURIGIN™, which compare cancerous and normal cell states to uncover novel cancer dependencies.[3][5] In SCLC,



KAT2A/B is implicated in maintaining a highly plastic and proliferative state, preventing terminal differentiation and promoting tumor growth.[2][5]

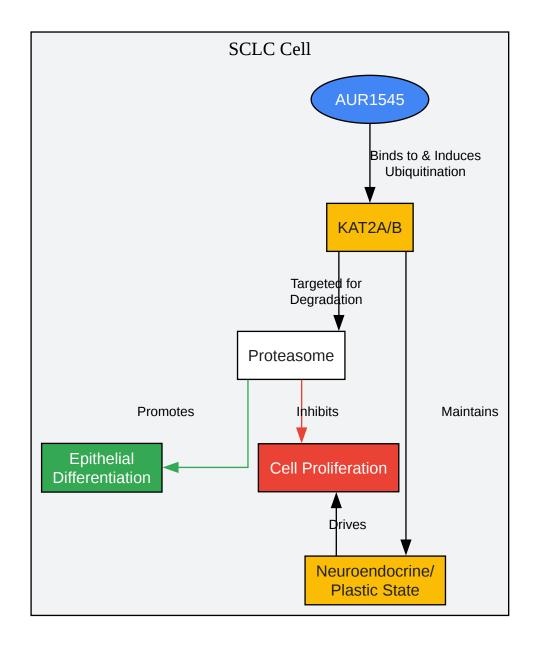
## **Mechanism of Action in SCLC**

The primary mechanism of action of **AUR1545** in SCLC is the potent and selective degradation of KAT2A and KAT2B.[3][4] This degradation induces a profound shift in the cellular state of SCLC cells. Specifically, treatment with **AUR1545** leads to:

- Inhibition of Proliferation: By degrading KAT2A/B, AUR1545 effectively halts the uncontrolled cell division characteristic of SCLC.[2][3]
- Induction of a More Differentiated Cell State: AUR1545 promotes a transition from a
  dedifferentiated, neuroendocrine state to a more differentiated, epithelial-like state.[5][6] This
  change in cell identity is associated with a less aggressive tumor phenotype.

The proposed signaling pathway for **AUR1545**'s action in SCLC is depicted below:





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Caption: Proposed mechanism of action of AUR1545 in SCLC cells.

## **Preclinical Efficacy Data**

**AUR1545** has demonstrated significant preclinical activity in various SCLC models. The quantitative data from these studies are summarized below.

## **In Vitro Potency**



The anti-proliferative activity of AUR1545 was assessed in the NCI-H1048 SCLC cell line.

Cell Line	Cancer Type	GI50 (nM)	Reference
NCI-H1048	SCLC	1.5	[4]
MOLM-13	AML	1.2	[4]
LASCPC-01	NEPC	5	[4]

Table 1: In vitro growth inhibition (GI50) of AUR1545 in various cancer cell lines.

## **In Vivo Efficacy**

The in vivo anti-tumor activity of **AUR1545** was evaluated in a xenograft model using the NCI-H1048 SCLC cell line.

Animal Model	Cell Line	Treatment Dose	Tumor Growth Inhibition (%)	Body Weight Change	Reference
Nude BALB/c mice xenograft	NCI-H1048	30 mg/kg (IP)	70	No change noted	[4]

Table 2: In vivo efficacy of AUR1545 in an SCLC xenograft model.

## **Experimental Protocols**

While detailed, step-by-step protocols for the specific experiments with **AUR1545** are not publicly available, the following sections describe the general methodologies typically employed for the types of studies cited.

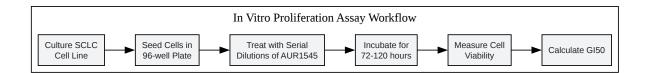
## In Vitro Cell Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of **AUR1545** that inhibits 50% of cell growth (GI50) in SCLC cell lines.



#### General Protocol:

- Cell Culture: The NCI-H1048 SCLC cell line is cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A serial dilution of AUR1545 is prepared and added to the wells. A
  vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period of 72 to 120 hours.
- Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
- Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The GI50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



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Caption: A generalized workflow for an in vitro cell proliferation assay.

## In Vivo Xenograft Study

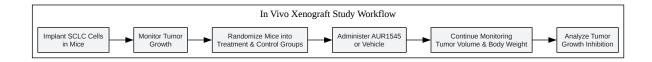
Objective: To evaluate the anti-tumor efficacy of AUR1545 in a mouse model of SCLC.

#### General Protocol:

Animal Model: Immunocompromised mice (e.g., Nude BALB/c) are used.



- Tumor Implantation: NCI-H1048 SCLC cells are subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Tumor volume is measured regularly using calipers.
- Randomization and Treatment: Mice are randomized into treatment and control groups. The
  treatment group receives AUR1545 (e.g., 30 mg/kg) via intraperitoneal (IP) injection, while
  the control group receives a vehicle.
- Continued Monitoring: Tumor volume and body weight are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.



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Caption: A generalized workflow for an in vivo xenograft study.

## **Conclusion and Future Directions**

**AUR1545** represents a promising, targeted approach for the treatment of SCLC. Its mechanism of action, centered on the degradation of KAT2A/B, leads to a desirable shift in the SCLC cell state from proliferative to differentiated. The preclinical data demonstrate potent in vitro and in vivo activity. Further optimization of **AUR1545** has led to the development of AUTX-703, an orally bioavailable clinical candidate.[5] Future research will likely focus on the clinical development of AUTX-703, including the identification of predictive biomarkers to select patients most likely to respond to this novel therapy. An Investigational New Drug (IND)



application for AUTX-703 is anticipated in late 2024, with clinical development planned to begin in early 2025.[5]

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